molecular formula C33H33N3O3 B2943793 1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-(4-benzhydrylpiperazino)-1-ethanone CAS No. 477853-79-5

1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-(4-benzhydrylpiperazino)-1-ethanone

Cat. No.: B2943793
CAS No.: 477853-79-5
M. Wt: 519.645
InChI Key: GYKYPNVEZQFHKU-UHFFFAOYSA-N
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Description

1-[3a,11c-Dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-(4-benzhydrylpiperazino)-1-ethanone is a unique compound with a multifaceted structure. The compound’s intricate molecular framework suggests potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Its structure comprises a benzochromeno core integrated with an isoxazole ring and a piperazine moiety, pointing towards its complex chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-(4-benzhydrylpiperazino)-1-ethanone involves a series of intricate organic reactions. Typically, the preparation begins with the synthesis of the benzochromeno core, followed by the introduction of the isoxazole ring through cyclization reactions. The piperazine moiety is then attached via nucleophilic substitution reactions. Detailed reaction conditions may include specific temperature controls, catalysts, and solvents to ensure the desired yield and purity.

Industrial Production Methods: : Industrially, the compound is synthesized through optimized routes that leverage continuous flow chemistry for enhanced efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and photochemical reactions may also be employed to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: : 1-[3a,11c-Dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-(4-benzhydrylpiperazino)-1-ethanone exhibits a variety of chemical reactivities:

  • Oxidation: : This compound can undergo oxidative reactions, leading to the formation of oxides or ketones.

  • Reduction: : Reduction processes can convert it into alcohol derivatives or amines.

  • Substitution: : Nucleophilic or electrophilic substitution reactions may be utilized to modify different parts of the molecule.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Common reducing agents like lithium aluminium hydride or sodium borohydride.

  • Substitution: : Depending on the target substitution, reagents like halogens, acids, or bases are used.

Major Products: : Reactions with this compound often result in derivatives that maintain the core structure while introducing new functional groups, enhancing its properties for specific applications.

Scientific Research Applications

Chemistry: : Used as a precursor in the synthesis of complex organic molecules, this compound enables the creation of novel materials with unique properties.

Biology: : In biological studies, its derivatives can serve as probes or inhibitors for enzymatic activities, allowing for detailed biochemical pathway analysis.

Medicine: : Pharmaceutical research explores its potential as a therapeutic agent, particularly focusing on its interactions with cellular receptors and enzymes.

Industry: : Industrially, its derivatives are applied in the development of advanced polymers and materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, altering their activity or function. This interaction often involves binding to the active site or modulating allosteric sites, thereby affecting downstream signaling pathways. For instance, its piperazine moiety can influence neurotransmitter systems, potentially offering therapeutic benefits.

Similar Compounds

  • 1-(4-Benzhydrylpiperazin-1-yl)-2-benzylbenzimidazole

  • 3-Benzhydryloxycarbonyl-5-benzyl-4H-1,2,4-triazole

Uniqueness: : The unique combination of a benzochromeno core with an isoxazole ring and a piperazine moiety sets this compound apart, offering a distinctive profile of chemical reactivity and biological activity that is not typically seen in related compounds.

The comprehensive molecular architecture and versatile applications of 1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-(4-benzhydrylpiperazino)-1-ethanone underscore its importance in scientific research and industrial development. Its synthesis, reactivity, and potential for innovative applications make it a compound of significant interest.

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-1-(11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33N3O3/c37-30(36-33-27(23-39-36)22-38-29-16-15-24-9-7-8-14-28(24)31(29)33)21-34-17-19-35(20-18-34)32(25-10-3-1-4-11-25)26-12-5-2-6-13-26/h1-16,27,32-33H,17-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKYPNVEZQFHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N2C3C(COC4=C3C5=CC=CC=C5C=C4)CO2)C(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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